

discovery and history of 2,5-Dimethyl-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-nitrobenzoic acid

Cat. No.: B1585228

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An In-depth Technical Guide on the Discovery and History of **2,5-Dimethyl-3-nitrobenzoic Acid**

Executive Summary

2,5-Dimethyl-3-nitrobenzoic acid (CAS No. 27022-97-5) is a substituted aromatic carboxylic acid of significant interest as a versatile chemical intermediate.^[1] While its specific discovery is not prominently documented in seminal literature, its synthesis is rooted in the foundational principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The primary route to this molecule involves the nitration of 2,5-dimethylbenzoic acid, a process that presents notable challenges in regioselectivity due to the competing directing effects of the activating methyl groups and the deactivating carboxylic acid moiety. This guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic basis for its synthesis, a detailed experimental protocol derived from established methodologies for analogous structures, and an exploration of its contemporary relevance. Specifically, we will discuss the emerging role of the nitrobenzoic acid scaffold in the development of novel therapeutics, such as prodrugs for the treatment of tuberculosis, highlighting the compound's potential value to researchers in medicinal chemistry and drug development.^{[2][3]}

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key characteristics of **2,5-Dimethyl-3-nitrobenzoic acid** are summarized below.

Core Properties Table

Property	Value	Source(s)
CAS Number	27022-97-5	[1] [4]
Molecular Formula	C ₉ H ₉ NO ₄	[4] [5]
Molecular Weight	195.17 g/mol	[1] [4]
Boiling Point	352.6 °C	[1] [6]
Flash Point	156 °C	[1] [6]
IUPAC Name	2,5-dimethyl-3-nitrobenzoic acid	[4]
Canonical SMILES	CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])C)C(=O)O	[1]

Spectroscopic Characterization (Predicted)

While a definitive, published spectrum for this specific compound is not readily available, its structure allows for a confident prediction of its key NMR signals, which is crucial for reaction monitoring and product verification.

- ¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two non-equivalent aromatic protons at the C4 and C6 positions. Two singlets would also be expected in the aliphatic region (approx. 2.3-2.7 ppm) for the two non-equivalent methyl groups. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.
- ¹³C NMR: The spectrum will be complex, showing nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-170 ppm). The aromatic carbons will appear in the typical 120-150 ppm region, with the carbon bearing the nitro group (C3) being significantly influenced by its electron-withdrawing nature. The two methyl carbons will appear upfield (approx. 15-25 ppm).

Historical Context & Synthesis Rationale

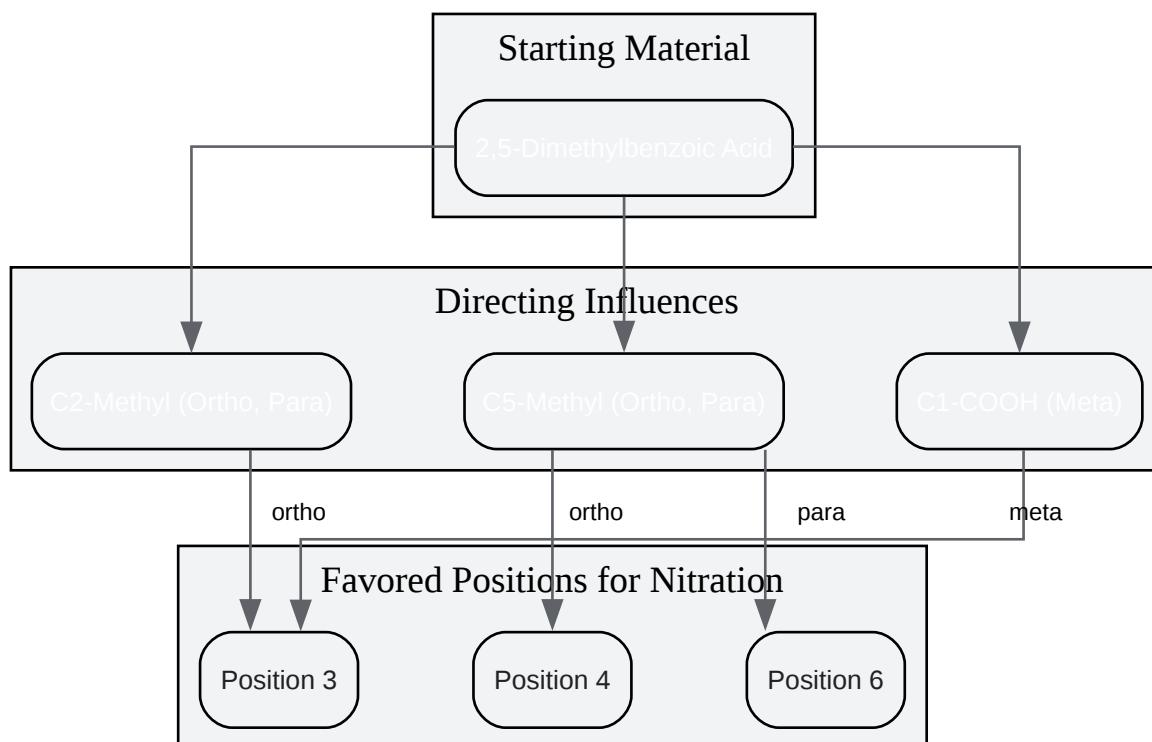
The synthesis of **2,5-Dimethyl-3-nitrobenzoic acid** is a classic example of electrophilic aromatic substitution, a reaction class with a rich history dating back to the 19th century. The core challenge in its preparation is not the nitration reaction itself, but controlling the position of substitution (regioselectivity).

The Challenge of Regioselectivity

The starting material, 2,5-dimethylbenzoic acid, possesses three substituents that influence the position of the incoming electrophile (the nitronium ion, NO_2^+).

- **Activating Groups:** The two methyl groups are activating, ortho-, para-directors. The C2-methyl group directs towards positions 1 (blocked), 3, and 5 (blocked). The C5-methyl group directs towards positions 4 and 6.
- **Deactivating Group:** The carboxylic acid group is a deactivating, meta-director, directing the incoming group to the C3 and C5 (blocked) positions.

The final substitution pattern is a result of the interplay between these competing effects. The C3 position is sterically hindered by the adjacent methyl and carboxyl groups, yet it is electronically favored by both the C2-methyl and the carboxylic acid. The C4 and C6 positions are also activated. This competition invariably leads to the formation of a mixture of isomers, which complicates purification and reduces the yield of the desired product.



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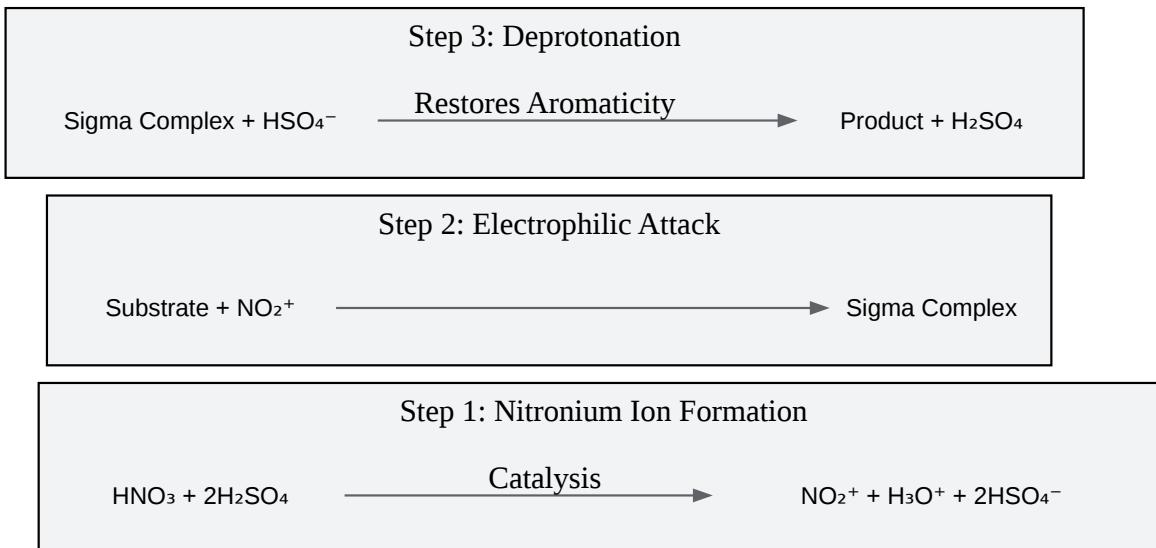
Caption: Competing directing effects in the nitration of 2,5-dimethylbenzoic acid.

Core Synthesis Protocol: Nitration of 2,5-Dimethylbenzoic Acid

The following protocol is a robust, field-proven method for the nitration of benzoic acid derivatives, adapted from analogous, well-documented procedures for producing substituted nitrobenzoic acids.^[7] It relies on the use of a mixed acid system to generate the potent nitronium ion electrophile.

Mechanistic Principle

The reaction proceeds via the generation of the nitronium ion (NO_2^+) from nitric acid, catalyzed by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich aromatic ring of the substrate to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation by a weak base (HSO_4^-) restores the ring's aromaticity, yielding the final product.



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Caption: Simplified mechanism of mixed-acid aromatic nitration.

Detailed Step-by-Step Experimental Protocol

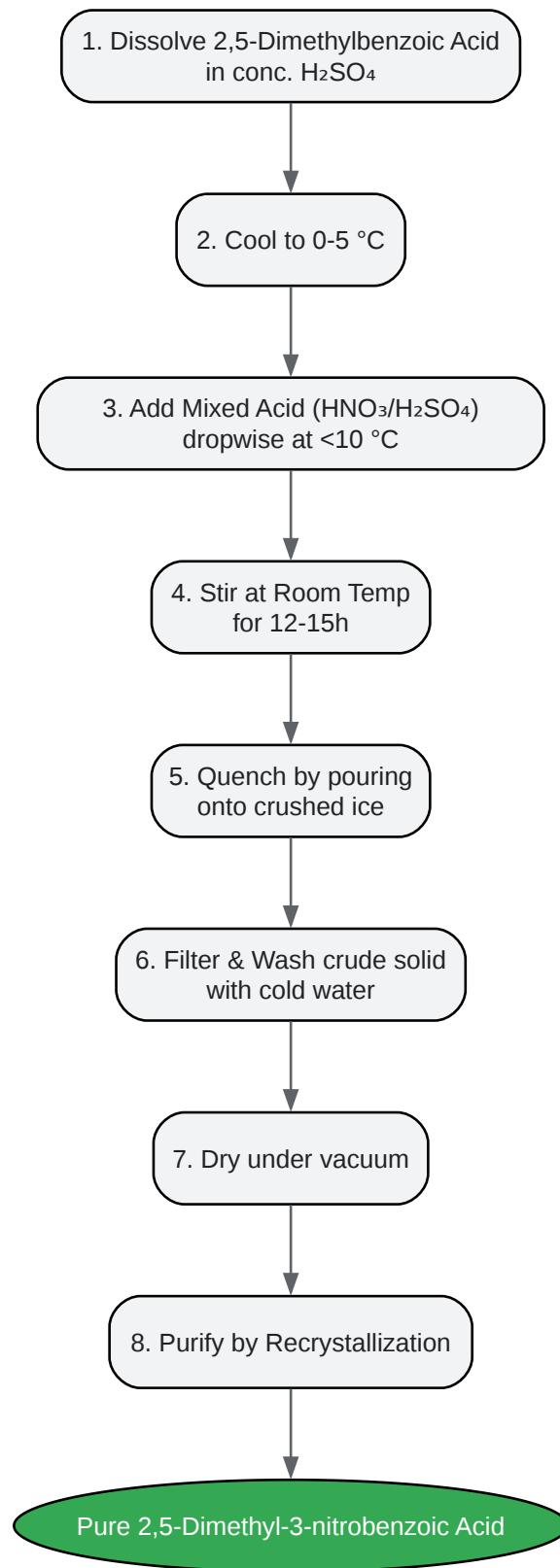
Safety Precaution: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

- **Reactor Setup:** Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is secure and placed within an ice-water-salt bath for efficient cooling.
- **Reagent Preparation:**
 - In the reaction flask, place 2,5-dimethylbenzoic acid (1.0 eq).
 - Add concentrated sulfuric acid (98%, ~4-6 mL per gram of starting material) to the flask with stirring. Stir until all the solid has dissolved.
 - Cool the resulting solution to 0-5 °C using the ice bath.

- Nitrating Mixture Addition:
 - Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1-2 mL per gram of starting material) in the dropping funnel, pre-cooled in a separate ice bath.
 - Add the mixed acid dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes.
 - CRITICAL: Meticulously maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. An exothermic runaway reaction is a significant hazard.
- Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (20-25 °C) for an additional 12-15 hours to ensure complete conversion.^[7] The progress can be monitored by thin-layer chromatography (TLC).
- Workup and Isolation:
 - Prepare a large beaker containing a substantial amount of crushed ice (~10-20 g of ice per mL of reaction mixture).
 - Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
 - Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.
 - Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to pH paper. This removes residual acid.
- Drying: Dry the crude product, which will be a mixture of nitro-isomers, in a vacuum oven at a moderate temperature (50-60 °C).

Purification

The primary impurity will be the 2,5-dimethyl-6-nitrobenzoic acid isomer. Purification to isolate the desired 3-nitro product is typically achieved by fractional crystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.^[7]

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Caption: Experimental workflow for the synthesis and purification of the title compound.

Applications in Drug Development & Future Outlook

While **2,5-Dimethyl-3-nitrobenzoic acid** is sold as a versatile building block for fine chemicals and pharmaceuticals, its most compelling modern application context lies in the broader field of nitroaromatic compounds as therapeutic agents.[\[1\]](#)

The Nitrobenzoate Scaffold in Antitubercular Drug Discovery

Recent research has demonstrated that nitrobenzoate esters are potent inhibitors of *M. tuberculosis*.[\[2\]](#) This is particularly relevant for drug development professionals, as tuberculosis remains a major global health threat.

- Mechanism of Action: The nitro group is often crucial for the biological activity of these compounds. While the exact target can vary, aromatic nitro compounds can be bioreduced within the mycobacterial cell to generate reactive nitrogen species, which are toxic to the pathogen.[\[2\]](#)
- Prodrug Strategy: Studies have shown that esterifying nitrobenzoic acids can enhance their antimycobacterial activity. The more lipophilic ester acts as a prodrug, facilitating easier passage across the complex, lipid-rich cell wall of *M. tuberculosis*. Once inside, mycobacterial esterase enzymes hydrolyze the ester, releasing the active nitrobenzoic acid.[\[3\]](#)
- Future Potential: The **2,5-dimethyl-3-nitrobenzoic acid** scaffold fits perfectly within this paradigm. Its substituents (two methyl, one nitro) offer opportunities for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. It represents a valuable starting point for the design of new libraries of potential antitubercular agents.

Conclusion

2,5-Dimethyl-3-nitrobenzoic acid, while not a compound with a celebrated history of discovery, serves as an exemplary case study in the principles and challenges of applied organic synthesis. Its preparation via the electrophilic nitration of 2,5-dimethylbenzoic acid requires a careful understanding of substituent effects to manage the inherent regioselectivity issues. As a chemical intermediate, it holds potential for the synthesis of complex molecules.

More significantly, its structural class—the nitrobenzoic acids—is at the forefront of contemporary medicinal chemistry research, particularly in the urgent search for new antibiotics to combat diseases like tuberculosis. For researchers and drug developers, this compound is not merely a historical molecule but a relevant and promising scaffold for future innovation.

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